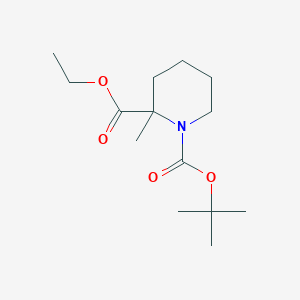

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester

Description

Chemical Structure: The compound 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester features a piperidine ring substituted with a Boc (tert-butoxycarbonyl) protective group at the nitrogen, a methyl group at the 2-position, and an ethyl ester moiety at the carboxylic acid site. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.34 g/mol .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 2-methylpiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)9-7-8-10-15(14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXWUVYMYNZETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is often constructed via cyclization reactions or derived from commercially available piperidine derivatives. For instance, ethyl 4-methylpiperidine-2-carboxylate serves as a starting material in several protocols. In one method, racemic ethyl 4-methylpiperidine-2-carboxylate undergoes resolution using L-tartaric acid in aprotic polar solvents, yielding the (2R,4R)-stereoisomer with moderate efficiency. This step is critical for subsequent functionalization, as the stereochemistry at the 2- and 4-positions influences the compound’s reactivity and downstream applications.

Boc Protection and Esterification

Following ring formation, the Boc group is introduced to protect the amine functionality. A representative procedure from Ambeed.com involves reacting 4(S)-methyl-L-proline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIEA). This step achieves yields exceeding 90% under optimized conditions. Subsequent esterification of the carboxylic acid moiety employs ethyl chloroformate or ethanol in acidic media, though milder alternatives like PyBOP (benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) coupling have gained traction for reduced side reactions.

Stereochemical Control and Resolution Techniques

Diastereoselective Synthesis

The patent CA2831987A1 highlights a diastereoselective method to obtain the (2R,4R)-configured intermediate essential for Argatroban synthesis. By treating ethyl 4-methylpiperidine-2-carboxylate with L-tartaric acid in a solvent system combining aprotic polar solvents (e.g., acetone) and alcohols, the desired diastereomer precipitates as a salt. However, this method faces variability in purity (60–85%) and requires iterative recrystallization, prompting exploration of alternative resolving agents such as dibenzoyl-D-tartaric acid.

Catalytic Asymmetric Hydrogenation

Industrial-scale hydrogenation offers a scalable route to enantiomerically pure intermediates. For example, hydrogenation of a proline-derived enamine using 5% Pd/C under 3.0 bar H₂ pressure achieves quantitative conversion to 4(S)-methyl-L-Boc-proline, a precursor to the target compound. This method avoids hazardous reagents and simplifies purification, making it preferable for large-scale production.

Industrial-Scale Production and Optimization

Reaction Conditions and Solvent Systems

Industrial protocols prioritize safety and efficiency. A notable example involves the hydrogenation of 1-Boc-4-methyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid ethyl ester in water using Pd/C catalysts. This aqueous-phase reaction eliminates flammable organic solvents, reducing environmental and operational risks. Post-hydrogenation, acidification with HCl and extraction with isopropyl acetate yield the crude product, which is further purified via distillation or crystallization.

Oxidation and Functional Group Interconversion

The TEMPO-mediated oxidation of secondary alcohols to ketones or carboxylic acids is a key step in modifying the piperidine scaffold. In one protocol, 4-methylpiperidine-2-carbinol is oxidized to the corresponding carboxylic acid using NaClO₂ and NaH₂PO₄ buffer at pH 6.6, achieving 94% yield. This intermediate is then esterified with ethanol under Mitsunobu conditions or via acid-catalyzed Fischer esterification.

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes, highlighting yields, catalysts, and limitations:

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

-

Conditions :

-

Key Data :

Reduction of the Ester Group

The ester moiety can be selectively reduced to a primary alcohol using diisobutylaluminum hydride (DIBAL):

-

Conditions : DIBAL (1.5M in toluene) at −78°C in anhydrous THF, followed by quenching with methanol .

-

Mechanism : The reaction proceeds via a two-electron transfer mechanism, yielding the corresponding alcohol without affecting the Boc group .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to expose the secondary amine:

-

Conditions :

-

Key Data :

Enzymatic Resolution

The compound’s stereochemistry can be controlled using ketoreductases:

-

Conditions : Ketoreductase (e.g., Codexis KRED-311) in methanol at 35°C for 12 hours .

-

Outcome : Selective reduction of ketones to chiral alcohols with >99% enantiomeric excess (ee) .

Nucleophilic Substitution

The Boc-deprotected amine participates in SN2 reactions:

-

Example : Alkylation with glycine ethyl ester under EDC/HOBt coupling conditions yields peptide derivatives .

-

Conditions : EDC·HCl, HOBt, DIPEA in DCM at 25°C for 24 hours .

Oxidation Reactions

While the parent compound lacks oxidizable groups, intermediates (e.g., alcohols from ester reduction) can be oxidized:

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester serves as a protecting group for amino acids during peptide synthesis. Protecting groups are crucial in organic synthesis to prevent unwanted reactions at specific sites while allowing modification at other locations. The Boc group can be selectively removed under acidic conditions, facilitating the formation of free amines necessary for further reactions.

Medicinal Chemistry

This compound is an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in drug development, particularly in creating compounds that target specific biological pathways. For instance, piperidine derivatives are increasingly recognized for their roles in designing drugs that modulate neurotransmitter systems, which are critical for treating neurological disorders .

Enzyme Mechanism Studies

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to protect amino groups makes it valuable for investigating how enzymes interact with substrates without interference from side reactions.

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing cyclic peptides. By protecting amino groups with Boc, researchers were able to achieve high yields and purity in their peptide products, showcasing the compound's effectiveness as a protecting agent .

Case Study 2: Drug Development

Research highlighted the synthesis of novel piperidine-based inhibitors for specific enzymes linked to cancer progression using this compound as a starting material. The study found that these inhibitors showed promising potency and selectivity, indicating the compound's significance in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups in the molecule without affecting the protected amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinecarboxylic Acid Esters

Ethyl 1-methylpiperidine-2-carboxylate (CAS 30727-18-5)

- Structure : Lacks the Boc group; methyl and ethyl ester substituents on the piperidine ring.

- Properties: Lower molecular weight (C₉H₁₇NO₂, 183.24 g/mol) and increased reactivity due to the absence of Boc protection .

- Applications : Intermediate in peptide synthesis.

Methyl 2-piperidinecarboxylate (CAS 41994-45-0)

Boc-Protected Piperidine Derivatives

N-Boc-piperidine-4-carbonitrile (CAS 91419-52-2)

- Structure: Boc-protected piperidine with a cyano group at the 4-position.

- Properties: C₁₁H₁₈N₂O₂, 210.27 g/mol. Higher polarity due to the cyano group, enabling nucleophilic reactions .

- Applications : Intermediate in pharmaceutical synthesis.

2-(1-Boc-piperidin-4-ylMethyl)Malonic acid diethyl ester (CAS 166815-97-0)

- Structure : Boc-protected piperidine linked to a malonic acid diethyl ester.

- Properties: C₁₈H₃₁NO₆, 357.44 g/mol. Bulkier structure reduces solubility in polar solvents .

Piperidine Derivatives with Bulky Substituents

1-Piperidinecarboxylic acid, 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester (ACI-INT-380, CAS 860010-31-7)

- Structure : Complex benzocycloheptapyridine substituent.

- Properties : High steric hindrance limits reaction rates; used in kinase inhibitor synthesis .

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate (CAS 74892-82-3)

- Structure : Methyl and ethyl ester groups with stereochemical specificity.

- Applications : Building block for bioactive molecules .

Biological Activity

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester is a derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, is primarily studied for its role in synthesizing various bioactive molecules, particularly those targeting the GABA_A receptor and other neuropharmacological pathways.

GABA_A Receptor Modulation

Research indicates that derivatives of piperidine, including this compound, exhibit significant activity at GABA_A receptors. A study highlighted that compounds with similar structural motifs were evaluated for their agonistic and antagonistic properties on various GABA_A receptor subtypes. The results demonstrated that certain derivatives could mimic GABA's action, enhancing inhibitory neurotransmission, which is crucial in conditions like anxiety and epilepsy .

Table 1: GABA_A Receptor Activity of Piperidine Derivatives

| Compound | Receptor Subtype | Agonist Activity (%) | Reference |

|---|---|---|---|

| 5-Piperidin-4-yl-3H-[1,3,4]oxadiazol-2-one | α1β3γ2 | 17% | |

| 5-Piperidin-4-yl-3H-[1,3,4]oxadiazol-2-thione | α3β2γ2 | 34% | |

| This compound | Various | TBD |

CXCR3 Receptor Modulation

Another area of interest is the modulation of the CXCR3 receptor, which plays a significant role in immune responses and inflammation. Compounds derived from piperidine structures have been explored for their potential therapeutic effects in autoimmune disorders. Research indicates that these derivatives can effectively modulate CXCR3 activity, potentially offering new avenues for treating conditions such as rheumatoid arthritis and multiple sclerosis .

Study on Neuroprotective Effects

In a notable study, researchers examined the neuroprotective effects of piperidine derivatives in models of neurotoxicity. The findings suggested that compounds similar to this compound exhibited protective effects against NMDA-induced neuronal death. This suggests potential applications in neurodegenerative diseases .

Synthesis and Pharmacological Evaluation

A comprehensive evaluation was conducted on various piperidine derivatives synthesized from this compound. These compounds were tested for their pharmacological profiles, including their binding affinities to GABA_A receptors and their efficacy in modulating neurotransmitter release. Results indicated a promising pharmacological profile for several derivatives, warranting further investigation into their therapeutic potential .

Q & A

Q. What are the applications of this compound in asymmetric catalysis or drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.